molecular formula C18H20N4O3 B2511374 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea CAS No. 894018-86-1

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea

Cat. No.: B2511374
CAS No.: 894018-86-1
M. Wt: 340.383
InChI Key: FIOCIOGGQJAGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea (CAS# 894018-86-1) is a urea derivative with a molecular formula of C18H20N4O3 and a molecular weight of 340.38 g/mol. This chemical features a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group and is linked via a urea bridge to a pyridin-3-yl group. The urea functional group provides significant hydrogen-bonding capacity, making it a valuable scaffold for interacting with biological targets, particularly in the development of enzyme inhibitors and receptor modulators . Compounds with this structural motif are of high interest in medicinal chemistry, particularly in oncology research. Urea derivatives appended to aryl pyridine systems have been investigated as potent dual inhibitors of key oncogenic targets, including c-MET and VEGFR-2 receptor tyrosine kinases . Inhibition of these pathways can disrupt tumor angiogenesis, cell survival, and proliferation, positioning such compounds as promising scaffolds for anticancer drug discovery . The specific pharmacophoric features present in this molecule—a hydrophobic aromatic region, a urea linker acting as a hydrogen-bond donor/acceptor, and a heteroaromatic tail—are common in the design of small-molecule inhibitors for tyrosine kinases . This reagent serves as a key building block for the synthesis and structure-activity relationship (SAR) study of novel bioactive molecules. It is intended for use in biological screening, hit-to-lead optimization, and other investigative pharmaceutical research. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-25-16-7-5-15(6-8-16)22-12-14(10-17(22)23)21-18(24)20-13-4-3-9-19-11-13/h3-9,11,14H,2,10,12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOCIOGGQJAGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea typically involves multi-step organic reactions. One common route includes the formation of the pyrrolidinone ring through a cyclization reaction, followed by the introduction of the ethoxyphenyl and pyridine groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibitors or as a ligand in receptor binding studies.

    Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyridinyl vs. Aryl/Substituted Aryl Groups

  • 1-(3-Cyanophenyl)-3-[(2R,4S,5R)-5-(3-cyclohexyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea (): The cyanophenyl substituent adds electron-withdrawing character, which may improve metabolic stability but reduce solubility .
  • 1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (): Fluorine atoms enhance lipophilicity and bioavailability, a common strategy in drug design .

Trifluoromethylphenyl Urea Derivatives

Modifications to the Pyrrolidinone Core

  • 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea (): Lacks the pyridin-3-yl group, simplifying the structure but reducing opportunities for target engagement via heteroaromatic interactions .
  • 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (): Replaces urea with an oxadiazole ring, a bioisostere that may improve metabolic stability but alter binding kinetics .

Implications of Substituent Choice

  • Electron-Donating Groups (e.g., 4-Ethoxy) : Enhance solubility and modulate electronic properties of the aryl ring .
  • Heteroaromatic Ureas (e.g., Pyridinyl): Offer dual hydrogen-bond donor/acceptor capacity, critical for target binding .
  • Halogenation (e.g., Fluorine) : Improves membrane permeability and metabolic stability but may introduce steric hindrance .

Biological Activity

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Its structure features a pyrrolidinone ring and an ethoxyphenyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-yl)urea, with a molecular formula of C18H22N4O3C_{18}H_{22}N_4O_3 and a molecular weight of 342.39 g/mol. The unique combination of functional groups in its structure allows for diverse interactions with biological targets.

The biological activity of this compound is thought to involve modulation of specific receptors or enzymes. Preliminary studies suggest it may act as an inhibitor or modulator of various biological pathways, including those involved in inflammation and cell signaling.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have shown that derivatives can selectively target cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. It is hypothesized that it could modulate the activity of inflammatory cytokines and chemokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

Enzyme Inhibition

Preliminary data suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has been associated with the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects on breast cancer cell lines; showed significant reduction in cell viability at concentrations above 10 µM.
Study 2 Evaluated anti-inflammatory effects in a murine model of arthritis; demonstrated reduced swelling and pain scores compared to control groups.
Study 3 Assessed enzyme inhibition; found IC50 values indicating moderate inhibition of COX enzymes, suggesting potential as an anti-inflammatory agent.

Q & A

Q. What established synthetic routes exist for synthesizing 1-(1-(4-Ethoxyphenyl)-5-oxopyrrrolidin-3-yl)-3-(pyridin-3-yl)urea, and which reaction parameters are critical for optimizing yield?

The synthesis involves three key steps:

  • Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-keto acids) under acidic or basic conditions (60–80°C).
  • Ethoxyphenyl introduction : Electrophilic aromatic substitution using ethoxy-containing reagents (e.g., ethyl bromide with AlCl₃ catalysis).
  • Urea bond formation : Coupling of an isocyanate derivative with a pyridin-3-yl amine under anhydrous conditions. Critical parameters include solvent polarity (e.g., DMF for solubility), stoichiometric ratios (1:1.2 for amine-isocyanate), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidinone carbonyl at δ ~170 ppm) and carbon frameworks.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • Single-crystal X-ray diffraction : Resolves absolute configuration, as demonstrated for structurally related pyrazoline derivatives .

Q. What in vitro biological screening models are most relevant for initial pharmacological profiling?

  • Enzyme inhibition assays : Fluorescence-based protease assays (e.g., trypsin-like proteases) with IC₅₀ determination.
  • Receptor binding studies : Radioligand displacement assays (e.g., GPCR targets using ³H-labeled antagonists).
  • Cytotoxicity screens : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) under physiological conditions (pH 7.4, 37°C) .

Q. What stability data are available for this compound under varying pH and temperature conditions?

Hydrolytic stability studies show decomposition under extreme pH (t₁/₂ < 6 hours at pH <2 or >10) but stability at neutral pH (t₁/₂ >24 hours). Thermal gravimetric analysis (TGA) confirms stability up to 150°C, with decomposition observed at higher temperatures .

Advanced Research Questions

Q. How can computational reaction path searching accelerate the development of novel derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Density Functional Theory (DFT) models transition states for key steps (e.g., urea bond formation).
  • Cheminformatics : Predicts substituent effects on electronic properties (HOMO-LUMO gaps) and binding affinity.
  • ICReDD’s workflow : Integrates computational path searching with experimental validation, reducing optimization cycles by 50% .

Q. What methodologies address discrepancies in enzyme inhibition data between in vitro and cell-based assays?

  • Kinetic analyses : Lineweaver-Burk plots differentiate competitive (unchanged V_max) vs. non-competitive inhibition.
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by measuring protein thermal stability shifts.
  • Assay condition standardization : Adjust ATP concentrations (e.g., 1 mM for kinase assays) to mimic physiological environments .

Q. How to design a structure-activity relationship (SAR) study focusing on the pyridin-3-yl urea moiety?

  • Analog synthesis : Introduce electron-withdrawing groups (e.g., -NO₂ at C-2) to modulate π-π stacking.
  • ADME profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers).
  • PK/PD modeling : Correlate plasma exposure (AUC) with efficacy in rodent xenograft models .

Q. What strategies enable enantioselective synthesis of chiral derivatives containing the 5-oxopyrrolidin-3-yl core?

  • Chiral auxiliaries : Evans’ oxazolidinones direct stereochemistry during cyclization.
  • Asymmetric catalysis : Jacobsen’s thiourea catalysts achieve >90% ee in kinetic resolutions.
  • Enantiomer analysis : Chiral HPLC (Chiralpak AD-H column) or Mosher’s ester derivatization .

Q. How can hybrid QM/MM simulations elucidate the compound’s binding mode to flexible enzyme targets?

  • QM/MM partitioning : Treats the ligand and binding site residues with DFT, while the protein backbone uses molecular mechanics.
  • Molecular Dynamics (MD) : Simulates binding dynamics in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.
  • Mutagenesis validation : Alanine scanning identifies critical residues (e.g., Lys123 in ATP-binding pockets) .

Q. What statistical experimental design approaches optimize reaction conditions for scaled-up synthesis?

  • Box-Behnken design : Screens temperature (40–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Identifies optimal parameters (e.g., 80°C, 10 mol% catalyst) with 40% fewer experiments than OFAT.
  • Process Analytical Technology (PAT) : In-line IR monitors reaction progress in flow chemistry setups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.